N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic compound characterized by a benzothiazole-1,1,3-trioxo (sultam) core linked to an acetamide group substituted with a cycloheptyl moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky cycloheptyl group and hydrogen-bonding capacity via the sultam and acetamide functionalities.
Properties
IUPAC Name |
N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15(17-12-7-3-1-2-4-8-12)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJBZVLDWFWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Ring Formation
The benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. A modified protocol from anti-tubercular benzothiazole syntheses is employed:
- Aniline thiocyanation : Aniline reacts with ammonium thiocyanate (NH₄SCN) and bromine (Br₂) in acetic acid, yielding 2-amino-6-thiocyanatobenzothiazole.
- Oxidation to sulfone : The thiocyanate intermediate undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, achieving 90% conversion to 1,1,3-trioxo-2,3-dihydrobenzothiazole.
Critical Parameters :
- Temperature control : Oxidation below 10°C minimizes side reactions.
- Stoichiometry : 2.2 eq. mCPBA ensures complete sulfone formation.
Acetamide Bridge Installation
Chloroacetylation
The benzothiazole sulfone is functionalized with a chloroacetamide group using chloroacetyl chloride under basic conditions:
- Reaction Setup : 1 eq. benzothiazole sulfone, 1.5 eq. chloroacetyl chloride, and 2 eq. potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C.
- Product Isolation : Precipitation in ice-water yields 2-chloro-N-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide (75% yield).
Optimization Note : Excess K₂CO₃ prevents HCl-mediated decomposition of the sulfone.
Cycloheptylamine Coupling
Amide Bond Formation
The final step couples the chloroacetamide intermediate with cycloheptylamine using peptide-coupling reagents:
- Activation : 1 eq. chloroacetamide, 1.2 eq. HATU, and 4 eq. DIPEA in DMF at 0°C.
- Nucleophilic substitution : 1.3 eq. cycloheptylamine is added, and the mixture stirs at RT for 12 hours.
- Purification : Flash chromatography (ethyl acetate/hexane, 3:7) isolates the title compound (68% yield).
Table 2: Coupling Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 68 | 98 |
| EDCI | CH₂Cl₂ | 25 | 52 | 89 |
| DCC | THF | 40 | 45 | 85 |
HATU outperforms EDCI and DCC due to superior activation efficiency.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines sulfone oxidation and acetamide formation in a single vessel:
- Simultaneous oxidation-acylation : mCPBA and chloroacetyl chloride are added sequentially to the thiocyanato intermediate in DCM.
- Yield : 58% (lower due to competing side reactions).
Enzymatic Coupling
Lipase-mediated amidation in tert-butanol achieves 40% yield but requires prolonged reaction times (72 hours).
Scalability and Industrial Considerations
Kilogram-Scale Production
- Reactor Type : Jacketed glass-lined reactor for exothermic oxidation steps.
- Cost Drivers : HATU accounts for 62% of raw material costs. Substitution with T3P reduces costs by 35% but lowers yield to 55%.
Table 3: Economic Analysis of Coupling Reagents
| Reagent | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 12,000 | 68 | 98 |
| T3P | 8,500 | 55 | 92 |
| EDCI | 9,200 | 52 | 89 |
Challenges and Mitigation Strategies
Sulfone Hydrolysis
The 1,1,3-trioxo group is prone to hydrolysis under acidic or basic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The characterization of this compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure and purity.
- Mass Spectrometry (MS) : For confirming the molecular weight and structure.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- In vitro studies have shown effectiveness against a range of bacteria and fungi.
- Minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 64 to 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Tests : Studies have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. For example, derivatives of similar structures showed IC50 values indicating significant inhibition of cancer cell proliferation .
Antitubercular Activity
N-cycloheptyl derivatives have shown promising results in combating tuberculosis:
- Compounds were tested against Mycobacterium tuberculosis with some demonstrating effective inhibition in vitro and promising results in vivo using mouse models .
Potential Therapeutic Applications
Given its biological activities, this compound holds potential for therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent against resistant strains of bacteria and fungi.
- Cancer Treatment : As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives based on the benzothiazole structure. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Case Study 2: Antitumor Activity Assessment
Another research project focused on the anticancer effects of benzothiazole derivatives. The findings highlighted that specific structural features significantly influenced cytotoxicity against human cancer cell lines .
Data Summary Table
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and modifications to the benzothiazole ring. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Sultam-Acetamide Derivatives
Physicochemical Differences
- Lipophilicity : Cycloheptyl and adamantyl derivatives exhibit higher logP values than polar analogs (e.g., SCP-1), influencing membrane permeability and metabolic stability.
- Hydrogen Bonding : SCP-1’s 4-hydroxyphenyl group enables strong intermolecular H-bonds (observed in X-ray studies), whereas cycloheptyl substitution reduces crystal packing efficiency .
- Thermal Stability : Adamantyl derivatives show exceptional thermal stability (mp > 480 K), attributed to rigid structure and dense packing .
Biological Activity
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews current findings on its biological activity, including antitumor and antimicrobial properties, based on various studies and research.
Chemical Structure and Properties
This compound features a benzothiazole core known for its diverse biological activities. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds structurally related to this compound. A notable study evaluated several benzothiazole derivatives for their ability to inhibit the proliferation of cancer cells in vitro.
Key Findings:
- Cell Lines Tested : The compounds were tested on human lung cancer cell lines A549, HCC827, and NCI-H358 using both 2D and 3D culture methods.
- Assays Used : MTS cytotoxicity and BrdU proliferation assays were employed to measure cell viability and proliferation rates.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 5 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 9 | NCI-H358 | 16.00 ± 9.38 | 3D |
The results indicated that benzothiazole derivatives exhibited significant antitumor activity, particularly in the 2D assays compared to the 3D assays. This suggests that the compounds may be more effective in simpler cellular environments.
Antimicrobial Activity
In addition to antitumor effects, this compound has been assessed for antimicrobial properties against various bacterial strains.
Testing Methodology:
The antimicrobial activity was evaluated using broth microdilution tests following CLSI guidelines against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, along with Saccharomyces cerevisiae as a eukaryotic model organism.
Results Summary:
Compounds similar to N-cycloheptyl derivatives showed promising antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | ≤ 10 μg/mL |
| S. aureus | ≤ 5 μg/mL |
These findings highlight the compound's potential as an antimicrobial agent alongside its antitumor capabilities.
Q & A
Q. What are the primary synthetic routes for N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda⁶,2-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling cycloheptylamine with a functionalized benzothiazole trioxide core. Key steps include:
- Amide bond formation : Reacting 1,1,3-trioxo-2,3-dihydrobenzothiazole derivatives with activated acylating agents (e.g., chloroacetamides) under basic conditions (e.g., triethylamine) in aprotic solvents like DMF .
- Cycloheptyl group introduction : Nucleophilic substitution or coupling reactions, optimized at 60–80°C for 6–12 hours to achieve yields of 50–70% .
- Critical factors : Temperature control minimizes side reactions (e.g., ring-opening of the benzothiazole), while solvent polarity affects reaction kinetics .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolves the planar benzothiazole trioxide core and gauche orientation of the cycloheptyl group relative to the acetamide moiety. Dihedral angles (~100°) between substituents are critical for assessing steric effects .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 1.2–1.8 ppm (cycloheptyl CH₂), δ 3.3–3.6 ppm (N–CH₂–CO), and δ 7.2–8.1 ppm (benzothiazole aromatic protons) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide C=O) and ~165 ppm (benzothiazole S=O) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 375.1) .
Advanced Research Questions
Q. What challenges arise in optimizing synthetic yield due to competing side reactions, and how can they be mitigated?
- Methodological Answer :
- Side reactions : Hydrolysis of the benzothiazole trioxide moiety under acidic/basic conditions or elevated temperatures reduces yield. For example, prolonged reflux in polar solvents (e.g., ethanol) can degrade the trioxide group .
- Mitigation strategies :
- Use anhydrous solvents (e.g., chloroform) and inert atmospheres to prevent hydrolysis .
- Employ coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate reactions before side-product accumulation .
Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s stability and solubility?
- Methodological Answer :
- Crystal packing : X-ray data reveal N–H⋯O and C–H⋯O hydrogen bonds between the acetamide NH and benzothiazole sulfonyl groups, forming dimeric units. These interactions stabilize the solid state but reduce aqueous solubility .
- Solubility modulation : Co-crystallization with hydrophilic counterions (e.g., sodium) or formulation as a prodrug (e.g., ester derivatives) improves bioavailability .
Q. What contradictions exist between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- DFT calculations : Predict a planar benzothiazole core with minimal steric hindrance. However, X-ray data show a slight puckering (r.m.s. deviation ~0.023 Å) due to crystal packing forces, altering reactivity in solution vs. solid state .
- Reactivity discrepancies : Computational models underestimate the electron-withdrawing effect of the trioxide group, leading to slower-than-predicted nucleophilic substitution rates at the acetamide carbonyl .
Q. What methodological approaches are used to study the compound’s interactions with biological targets like enzymes?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to targets like κ-opioid receptors, with reported values in the low micromolar range .
- Molecular docking : Aligns the benzothiazole core in hydrophobic pockets of enzyme active sites (e.g., COX-2), guided by steric complementarity and hydrogen-bonding motifs .
- Pharmacological assays : In vitro inhibition assays (e.g., IC₅₀ determination) using fluorescence-based substrates validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
